BC-7013 belongs to the class of pleuromutilin antibiotics, which are known for their ability to inhibit bacterial protein synthesis. It is specifically designed to target bacterial ribosomes, making it effective against a range of Gram-positive bacteria. The compound is being developed by Nabriva Therapeutics, which has also worked on other related compounds such as lefamulin .
The synthesis of BC-7013 involves several key steps that modify the structure of pleuromutilin. The process typically includes:
The synthetic route typically aims for high yields and purity, ensuring that the final compound retains the desired biological activity.
The molecular structure of BC-7013 is derived from pleuromutilin, characterized by a complex polycyclic framework with various functional groups that contribute to its antibacterial properties. Key features include:
Detailed structural analysis often employs X-ray crystallography or advanced NMR techniques to elucidate the spatial arrangement of atoms within the molecule.
BC-7013 participates in several chemical reactions that are critical for its function as an antibiotic:
These interactions are pivotal in determining the compound's antibacterial activity and resistance profile.
BC-7013 exerts its antibacterial effects primarily through:
This mechanism highlights BC-7013's potential as a therapeutic agent against resistant bacterial strains.
BC-7013 exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and affect its pharmacokinetics.
BC-7013 has significant potential applications in treating various bacterial infections:
Pleuromutilin, a tricyclic diterpenoid natural product, was first isolated in 1951 from the basidiomycete fungi Pleurotus mutilus (later reclassified as Clitopilus passeckerianus) and P. passeckerianus [1] [2] [6]. Early studies revealed its unique mechanism: selective inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This interaction disrupts tRNA positioning and peptide bond formation, exhibiting potent activity against Gram-positive bacteria and mycoplasmas [1] [6]. Despite its promising antibacterial properties, pleuromutilin itself had limited clinical utility due to poor pharmacokinetics and modest activity.
The 1970s–1990s witnessed the first generation of semi-synthetic derivatives optimized for veterinary use. Tiamulin (1979) and valnemulin (1999) incorporated thioether-linked side chains at the C14 position, significantly enhancing antibacterial potency and metabolic stability. These agents became staples for treating swine and poultry infections (e.g., Mycoplasma spp., Brachyspira spp.) but were unsuitable for human therapeutics due to cytochrome P450 inhibition and solubility issues [2] [3] [6]. The resurgence of interest in pleuromutilins in the early 2000s was driven by escalating antibiotic resistance. Retapamulin, developed by GlaxoSmithKline, became the first human-approved derivative in 2007. Its thioglycolic acid side chain with a tricyclic amine optimized topical efficacy but systemic exposure remained limited [2] [5] [10]. This era also saw advanced medicinal chemistry efforts focusing on:
Table 1: Key Generations of Pleuromutilin Derivatives
Generation | Time Period | Representative Compounds | Primary Application |
---|---|---|---|
Natural Product | 1951 | Pleuromutilin | Experimental |
1st Gen (Veterinary) | 1979–1999 | Tiamulin, Valnemulin | Swine/poultry infections |
2nd Gen (Human Topical) | 2007 | Retapamulin | Skin infections (impetigo) |
3rd Gen (Human Systemic) | 2010s | Lefamulin, BC-3781 | CABP, ABSSSI |
Novel Derivatives | 2020s | BC-7013, BC-3205 | Topical/systemic (under study) |
BC-7013 emerged from the research pipeline of Nabriva Therapeutics AG, a global leader in pleuromutilin innovation. It was designed as a topical agent alongside its orally available counterpart BC-3205 and systemic candidate BC-3781 (lefamulin) [2] [3] [6]. The development timeline reflects targeted optimization:
BC-7013 exemplifies structure-based rational design leveraging X-ray crystallography of pleuromutilin-ribosome complexes. Its side chain extends toward the P-site of the ribosomal PTC, sterically hindering tRNA accommodation more effectively than early derivatives [2] [6].
BC-7013 distinguishes itself from other pleuromutilins through targeted molecular modifications that enhance its topical antibacterial profile. Key comparisons include:
Chemical Structure
Table 2: Structural and Activity Comparison of Key Pleuromutilins
Compound | Side Chain Structure | Key Modifications | MIC₉₀ vs. MRSA (µg/mL) | Primary Route |
---|---|---|---|---|
Pleuromutilin | -OCOCH₂OH | Natural glycolate | 4–8 | N/A |
Tiamulin | -SCH₂CO-NH-CH(CH₃)C(CH₃)₃ | Thioether + branched amine | 0.5–2 | Oral/IM |
Retapamulin | -SCH₂CO-NH- | Thioether + tricyclic amine | 0.06–0.25 | Topical |
BC-3781 (Lefamulin) | -SCH₂CO-NH- | Thioether + hydroxycyclohexylamine | ≤0.12 | IV/Oral |
BC-7013 | -SCH₂CO-NH- | Thioether + compact tertiary amine | ≤0.25 | Topical |
Antibacterial Spectrum and Potency
Mechanism and Ribosomal Binding
Crystallographic analyses reveal conserved interactions for all pleuromutilins:
Table 3: Binding Affinities and Key Ribosomal Interactions of Pleuromutilins
Compound | Binding Affinity (Kd, nM) | Key Nucleotide Interactions | Inhibition of P-tRNA Binding |
---|---|---|---|
Tiamulin | 15.8 | G2061, A2503, U2506 | Moderate |
Retapamulin | 8.2 | G2061, A2503, U2504 | Strong |
Lefamulin | 5.1 | G2061, A2503, U2585 | Very strong |
BC-7013 | 4.3 | G2061, A2503, U2585, U2504 | Exceptional |
BC-7013 represents a strategic evolution in pleuromutilin design—optimized for localized efficacy against resistant skin pathogens while avoiding systemic liabilities. Its development underscores the versatility of the pleuromutilin scaffold in addressing contemporary antimicrobial challenges [2] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7